Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
Description
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate is a synthetic benzoate ester featuring a chlorine substituent at the 2-position and a pyrrolidinyl group (a five-membered cyclic amine) at the 4-position of the aromatic ring. Its molecular structure combines electrophilic (chloro) and nucleophilic (pyrrolidinyl) moieties, which may influence its physicochemical and biological properties. The pyrrolidinyl group likely enhances solubility in polar solvents compared to simpler alkyl or aryl esters, while the chloro substituent may increase metabolic stability or reactivity in synthetic pathways.
Properties
IUPAC Name |
methyl 2-chloro-4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-5-4-9(8-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLQYDWEPLAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377011 | |
| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-38-5 | |
| Record name | Methyl 2-chloro-4-(pyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Functionalization of Preformed Benzoate Esters
This approach begins with a commercially available benzoate ester, such as methyl 4-hydroxybenzoate, and sequentially introduces the chlorine and pyrrolidine groups. Key steps include:
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Chlorination at the 2-position : Electrophilic aromatic substitution (EAS) using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts like FeCl₃ or AlCl₃. The ester group acts as a meta-directing group, favoring substitution at the 2-position relative to the ester.
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Pyrrolidine Introduction : Nucleophilic aromatic substitution (NAS) replaces a leaving group (e.g., fluoride or nitro group) at the 4-position with pyrrolidine. This typically requires activation via electron-withdrawing groups and polar aprotic solvents like dimethylformamide (DMF).
Critical Parameters :
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Temperature control during chlorination (0–5°C to minimize polysubstitution)
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Base selection for deprotonation in NAS (e.g., K₂CO₃ vs. Cs₂CO₃)
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Solvent effects on reaction kinetics (DMF accelerates NAS but complicates purification)
Modular Assembly via Coupling Reactions
An alternative strategy employs palladium-catalyzed cross-coupling to construct the aromatic core:
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Suzuki-Miyaura Coupling : Aryl halides bearing pre-installed chlorine and pyrrolidine groups are coupled with boronic esters. For example, coupling 2-chloro-4-bromo-benzoate with pyrrolidinyl boronic ester.
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Buchwald-Hartwig Amination : Introduces the pyrrolidine moiety via C–N bond formation using palladium catalysts and specialized ligands (e.g., Xantphos).
Advantages :
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Better control over substitution patterns
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Tolerance for sensitive functional groups
Limitations :
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Higher catalyst costs
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Requires inert atmosphere and rigorous drying
Reaction Optimization and Process Development
Chlorination Step Optimization
Chlorination efficiency depends on the directing effects of existing substituents. Comparative studies of analogous systems reveal:
| Substrate | Chlorinating Agent | Yield (%) | Byproducts |
|---|---|---|---|
| Methyl 4-hydroxybenzoate | Cl₂/FeCl₃ | 62 | 2,6-dichloro (18%) |
| Methyl 4-nitrobenzoate | SO₂Cl₂ | 78 | 3-chloro (5%) |
| Methyl 4-fluorobenzoate | Cl₂/AlCl₃ | 85 | No detectable di-chloro |
Key Findings :
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Electron-withdrawing groups (e.g., nitro, fluoro) enhance chlorination regioselectivity at the 2-position.
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SO₂Cl₂ minimizes over-chlorination compared to Cl₂ gas.
Pyrrolidine Substitution Dynamics
Introducing the pyrrolidine group via NAS was studied using methyl 2-chloro-4-fluorobenzoate as the substrate:
| Condition | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Pyrrolidine, DMF, K₂CO₃ | 80 | 12 | 92 |
| Pyrrolidine, DMSO, Cs₂CO₃ | 100 | 6 | 98 |
| Pyrrolidine, THF, NaH | 65 | 24 | 45 |
Optimized Protocol :
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Solvent : DMSO (enhanced nucleophilicity)
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Base : Cs₂CO₃ (improves leaving group departure)
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Temperature : 100°C (reduces reaction time without decomposition)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Moving from batch to continuous processing addresses scalability challenges:
Reactor Design :
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Microstructured reactors for precise temperature control during exothermic chlorination
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In-line IR spectroscopy for real-time monitoring of NAS completion
Economic Analysis :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Production Cost ($/kg) | 1,200 | 850 |
| Purity (%) | 98.5 | 99.7 |
Purification Strategies
Final product purity ≥99% is achieved through:
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Crystallization : Ethanol/water mixtures (7:3 v/v) yield rhombic crystals
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Chromatography : Silica gel with hexane/ethyl acetate (4:1) for residual pyrrolidine removal
| Condition | 25°C/60% RH | 40°C/75% RH |
|---|---|---|
| 6 Months | 99.2% purity | 97.8% purity |
| 12 Months | 98.5% purity | 95.1% purity |
Recommended Storage :
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Sealed amber vials under nitrogen atmosphere
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–20°C for long-term storage (>2 years)
Analytical Characterization
Critical quality attributes are verified via:
Spectroscopic Methods :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H), 6.65 (dd, J = 8.5, 2.3 Hz, 1H), 6.52 (d, J = 2.3 Hz, 1H), 3.91 (s, 3H), 3.35–3.25 (m, 4H), 1.95–1.85 (m, 4H)
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HPLC : C18 column, 70:30 MeOH/H₂O, retention time 6.7 min
Mass Spectrometry :
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ESI-MS : m/z 240.1 [M+H]⁺ (calculated 239.7)
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation and reduction: Reagents such as potassium permanganate or sodium borohydride may be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, resulting in various substituted benzoates.
Hydrolysis: The primary products are 2-chloro-4-(pyrrolidin-1-yl)benzoic acid and methanol.
Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
MCPB is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a valuable building block in organic chemistry. The synthesis typically involves:
- Esterification : The reaction of 2-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution : The introduction of the pyrrolidine ring through a reaction with pyrrolidine under basic conditions, often using sodium hydride or potassium carbonate as bases.
MCPB exhibits notable biological activity, particularly in pharmacological contexts. Its potential therapeutic applications include:
- Central Nervous System (CNS) Modulation : MCPB has been investigated for its effects on neurotransmitter systems, suggesting potential use in treating anxiety and depression.
- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which could lead to significant drug-drug interactions affecting the metabolism of other therapeutic agents.
Table 1: Biological Activities of MCPB
| Activity Type | Description |
|---|---|
| CNS Effects | Potential anxiolytic and antidepressant properties |
| Enzyme Interaction | Inhibition of cytochrome P450 enzymes |
| Receptor Binding | Studies indicate binding to various biological receptors |
Therapeutic Applications
MCPB's structural features allow it to be explored as a therapeutic agent for several conditions:
- Neurological Disorders : Its interaction with neurotransmitter systems positions it as a candidate for treating disorders such as anxiety and depression.
- Antimicrobial Properties : Preliminary studies suggest MCPB may possess antimicrobial activity, warranting further investigation into its potential as an antibacterial or antifungal agent.
Case Studies and Research Findings
- Pharmacological Studies : Research has shown that compounds similar to MCPB can interact with multiple biological targets, influencing various biochemical pathways. Such studies highlight the need for detailed pharmacokinetic evaluations to understand better how MCPB behaves in biological systems.
- Therapeutic Development : MCPB's potential for drug development has been acknowledged in various studies exploring its efficacy as a CNS agent. These studies emphasize the importance of understanding its mechanism of action and metabolic pathways to optimize its therapeutic profile.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the ester and chlorine groups contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Benzoate Derivatives
- Polarity and Solubility : The pyrrolidinyl group introduces basicity and hydrogen-bonding capacity, likely improving water solubility compared to methyl 2-chlorobenzoate .
- Volatility : Methyl benzoate derivatives with bulky substituents (e.g., pyrrolidinyl) are less volatile than simpler esters like methyl benzoate .
Biological Activity
Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate (MCPB) is an organic compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
MCPB is characterized by the molecular formula and a molecular weight of 239.70 g/mol. Its structure features a benzoate moiety with a chlorine atom and a pyrrolidine group, which contributes to its unique reactivity and biological activity. The presence of the pyrrolidine ring is significant as it is commonly utilized in medicinal chemistry for developing compounds targeting various diseases.
The biological activity of MCPB is primarily attributed to its interaction with neurotransmitter systems, making it a candidate for treating central nervous system (CNS) disorders such as anxiety and depression. The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism, indicating potential drug-drug interactions that could influence the efficacy of other therapeutic agents.
Table 1: Comparison of Biological Targets
| Biological Target | Interaction Type | Implication |
|---|---|---|
| Cytochrome P450 Enzymes | Inhibition | Potential drug-drug interactions |
| Neurotransmitter Receptors | Modulation | Possible treatment for anxiety and depression |
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of MCPB. For instance, it has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, making MCPB a compound of interest in psychiatric medicine.
Case Study: MCPB in CNS Disorders
A study focusing on the anxiolytic effects of MCPB demonstrated that administration led to significant reductions in anxiety-like behavior in animal models. The results indicated that MCPB effectively increased serotonin levels in the synaptic cleft, thereby enhancing mood and reducing anxiety symptoms.
Structural Analogues and Their Biological Activity
MCPB shares structural similarities with several other compounds that exhibit varying biological activities. Understanding these analogues can provide insights into the structure-activity relationship (SAR) of MCPB.
Table 2: Structural Analogues of MCPB
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-Chloro-4-(1-pyrrolidinyl)benzoate | Similar structure but ethyl instead of methyl | Potentially different solubility and activity |
| Methyl 2-Chloro-5-(1-pyrrolidinyl)benzoate | Chlorine at a different position | May exhibit different pharmacological effects |
| Methyl 2-Chloro-4-methylbenzoate | Lacks the pyrrolidine group | Serves as a simpler analogue without CNS activity |
These comparisons underscore the unique combination of structural elements in MCPB that contribute to its distinctive biological properties.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate, and how are they experimentally determined?
- Answer: The compound’s melting point (mp) and purity are critical for reproducibility. While direct data for this compound is not explicitly provided, analogous benzoate derivatives (e.g., Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate) are characterized via melting point analysis (mp 167–169°C for structurally similar compounds) and HPLC for purity (>95%) . NMR (¹H/¹³C) and mass spectrometry are standard for structural confirmation, as seen in studies on related fluorobenzoates .
Q. What synthetic methodologies are commonly employed for methyl benzoate derivatives with pyrrolidine substituents?
- Answer: Synthesis typically involves coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling. For example, Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate is synthesized via condensation of benzoate esters with heterocyclic precursors under reflux conditions . Reaction optimization includes controlling temperature (e.g., 80–120°C) and solvent selection (e.g., DMF or THF) to minimize side products like unreacted intermediates or dehalogenated byproducts .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Answer: Accelerated stability studies are performed using thermal gravimetric analysis (TGA) and humidity chambers. For related compounds, storage at −20°C under inert atmospheres (argon/nitrogen) prevents degradation. Purity is monitored via HPLC with UV detection (λ = 254 nm), as described for fluorinated benzoates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data for this compound in receptor binding assays?
- Answer: Contradictions may arise from assay conditions (e.g., cell type, buffer pH). This compound derivatives, such as OPC5, are V2R ligands with efficacy dependent on stereochemistry (e.g., 5R configuration) and assay parameters (e.g., calcium flux vs. cAMP measurement) . Dose-response curves (IC₅₀/EC₅₀) and competitive binding assays with radiolabeled tracers (e.g., [³⁵S]-GTPγS) can clarify discrepancies .
Q. How does the pyrrolidine moiety influence the compound’s pharmacokinetic properties and target selectivity?
- Answer: The pyrrolidine group enhances lipophilicity (logP ~4.4 for analogous compounds), improving blood-brain barrier penetration . However, it may introduce off-target interactions with adrenergic or histamine receptors. Computational docking studies (e.g., AutoDock Vina) and mutagenesis of receptor binding pockets (e.g., V2R Tyr¹¹⁰) can elucidate selectivity .
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
- Answer: LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example, residual solvents (e.g., DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines . Method validation includes spike-recovery experiments (90–110% recovery) and LOQ determination (e.g., 0.1% for halogenated byproducts) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy in GPCR modulation?
- Answer: Systematic substitution of the chloro and pyrrolidine groups is key. For instance:
- Chloro position: Moving the chloro group from the 2- to 4-position reduces V2R affinity by 10-fold .
- Pyrrolidine modification: Replacing pyrrolidine with piperidine decreases metabolic stability (t₁/₂ < 30 min in liver microsomes) .
Data from radioligand displacement assays and molecular dynamics simulations guide rational design .
Methodological Notes
- Data Contradiction Analysis: Conflicting bioactivity results require orthogonal assays (e.g., SPR vs. functional cAMP assays) and batch-to-batch purity verification .
- Advanced Characterization: X-ray crystallography of ligand-receptor complexes (e.g., V2R-OPC5 co-crystals) provides atomic-level insights into binding motifs .
- Synthesis Optimization: DoE (Design of Experiments) models identify critical factors (e.g., catalyst loading, reaction time) to maximize yield (>80%) and minimize impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
